Cas no 1699083-17-4 (ethyl 7-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidine-6-carboxylate)

ethyl 7-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 7-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidine-6-carboxylate
- ethyl 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate
- 1699083-17-4
- EN300-1118751
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- インチ: 1S/C10H15N3O2/c1-3-15-9(14)8-6-13-5-4-11-10(13)12-7(8)2/h4-5,7-8H,3,6H2,1-2H3,(H,11,12)
- InChIKey: JQEJCGQRXBBXDH-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1CN2C=CN=C2NC1C)=O
計算された属性
- せいみつぶんしりょう: 209.116426730g/mol
- どういたいしつりょう: 209.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
ethyl 7-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1118751-10g |
ethyl 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
1699083-17-4 | 95% | 10g |
$4852.0 | 2023-10-27 | |
Enamine | EN300-1118751-0.1g |
ethyl 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
1699083-17-4 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
Enamine | EN300-1118751-0.25g |
ethyl 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
1699083-17-4 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
Enamine | EN300-1118751-1.0g |
ethyl 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
1699083-17-4 | 1g |
$1343.0 | 2023-06-09 | ||
Enamine | EN300-1118751-2.5g |
ethyl 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
1699083-17-4 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
Enamine | EN300-1118751-0.5g |
ethyl 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
1699083-17-4 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
Enamine | EN300-1118751-10.0g |
ethyl 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
1699083-17-4 | 10g |
$5774.0 | 2023-06-09 | ||
Enamine | EN300-1118751-5.0g |
ethyl 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
1699083-17-4 | 5g |
$3894.0 | 2023-06-09 | ||
Enamine | EN300-1118751-5g |
ethyl 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
1699083-17-4 | 95% | 5g |
$3273.0 | 2023-10-27 | |
Enamine | EN300-1118751-0.05g |
ethyl 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
1699083-17-4 | 95% | 0.05g |
$948.0 | 2023-10-27 |
ethyl 7-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidine-6-carboxylate 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
ethyl 7-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidine-6-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate (CAS No. 1699083-17-4)
Ethyl 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate (CAS No. 1699083-17-4) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the imidazo[1,2-a]pyrimidine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. Researchers are particularly interested in its potential applications as a building block for drug discovery, given its ability to interact with various biological targets.
The molecular structure of ethyl 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate features an imidazole ring fused with a pyrimidine ring, which is further substituted with an ethyl carboxylate group and a methyl group. This configuration enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis. Recent studies highlight its role in the development of kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic compounds in the post-pandemic era.
In the context of current trends, CAS No. 1699083-17-4 is frequently searched in conjunction with terms like "imidazo[1,2-a]pyrimidine derivatives", "small molecule drug discovery", and "heterocyclic synthesis". These keywords reflect the compound's relevance in cutting-edge research areas such as precision medicine and green chemistry. Its potential to reduce synthetic steps in multi-component reactions also aligns with the industry's shift toward sustainable practices.
From a technical perspective, the synthesis of ethyl 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate typically involves cyclization reactions under mild conditions, which minimizes byproduct formation. Analytical techniques like HPLC, NMR, and mass spectrometry are employed to ensure high purity, a critical factor for its use in high-throughput screening platforms. The compound's stability under physiological conditions further underscores its utility in in vitro and in vivo studies.
Market analysts note increasing patent filings related to imidazo[1,2-a]pyrimidine scaffolds, with CAS 1699083-17-4 often cited as a key intermediate. This trend correlates with rising investments in oncological and anti-inflammatory drug development. Additionally, the compound's compatibility with click chemistry methodologies positions it as a valuable tool for bioconjugation applications, addressing the need for targeted drug delivery systems.
Environmental and regulatory considerations for ethyl 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate emphasize its low ecotoxicity profile, which complies with REACH and FDA guidelines. This aspect is crucial for manufacturers aiming to meet global standards while scaling up production. As the scientific community explores AI-driven molecular design, compounds like this serve as benchmarks for validating computational predictions against experimental data.
In summary, CAS No. 1699083-17-4 represents a promising candidate for advancing medicinal chemistry and material science. Its structural versatility, coupled with growing industrial interest, ensures its continued prominence in research publications and commercial catalogs. Future directions may explore its enantioselective synthesis or hybrid derivatives to unlock new pharmacological properties.
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